molecular formula C18H26O3 B14852569 (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Cat. No.: B14852569
M. Wt: 290.4 g/mol
InChI Key: MLGPZCOVWKAPPH-BEMCDONGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound belonging to the class of long-chain fatty alcohols This compound is characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups

Preparation Methods

The synthesis of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves several steps, typically starting with the preparation of the precursor molecules. The synthetic routes often include:

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.

Chemical Reactions Analysis

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants

Mechanism of Action

The mechanism of action of (9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups and unsaturated bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific configuration and the presence of multiple reactive sites, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(9Z,11S,16R)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol

InChI

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2/b14-9-/t17-,18+/m1/s1

InChI Key

MLGPZCOVWKAPPH-BEMCDONGSA-N

Isomeric SMILES

C=C[C@H](C#CC#C[C@H](/C=C\CCCCCCCCO)O)O

Canonical SMILES

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O

Origin of Product

United States

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